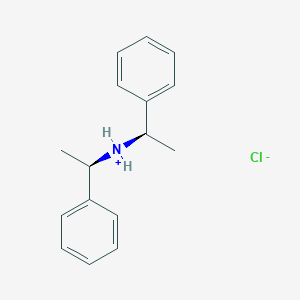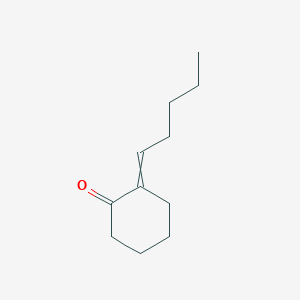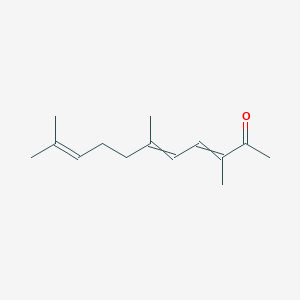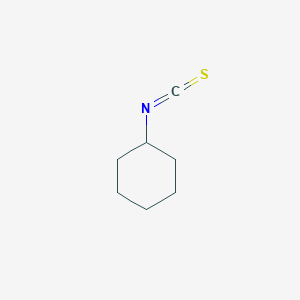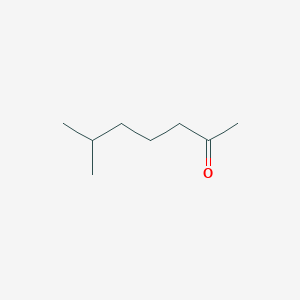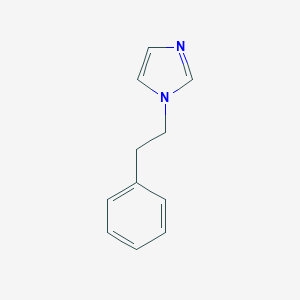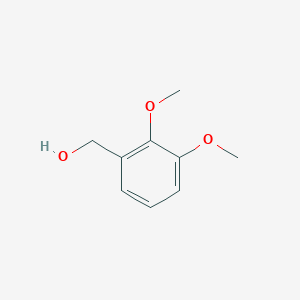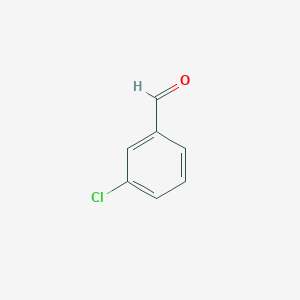
5-tert-Butyl-1,3-oxazole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, also known as E5TBC, is a synthetic compound that has been used in several scientific research applications. It is a derivative of oxazole and has a molecular weight of 270.33 g/mol. E5TBC has been studied for its potential use in drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthèse de dérivés d'indole
Les dérivés d'indole sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire et ont suscité un intérêt croissant pour leur application en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de divers types de troubles dans le corps humain . Le 5-tert-butyl-1,3-oxazole-2-carboxylate d'éthyle peut être utilisé dans la synthèse de ces dérivés d'indole .
Synthèse d'alcaloïdes
Les alcaloïdes sont un groupe de composés chimiques naturels qui contiennent principalement des atomes d'azote basiques. La synthèse totale d'alcaloïdes tels que (+)-vincadifformine, (+)-aspidospermidine, (−)-aspidospermine, (−)-pyrifolidine et (−)-quebrachamine a été lancée à partir de la cycloaddition de 3-éthyl-5-bromo-2-pyrone et d'énécarbamate . Le this compound peut être utilisé dans ces synthèses .
Synthèse de produits naturels biologiquement actifs
Le this compound peut être utilisé dans la synthèse de produits naturels biologiquement actifs comme l'Indiacen A et l'Indiacen B . Ces produits naturels se sont avérés posséder des activités anticancéreuses, anti-inflammatoires, antinociceptives, antipsychotiques, analgésiques, cytotoxiques et inhibitrices de la 5-lipoxygénèse .
Processus domino
Safety and Hazards
The safety information for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-13-9(12)8-11-6-7(14-8)10(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAFBPCIGZMUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33123-71-6 | |
| Record name | ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

